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Pharmacokinetic Profile of Idelalisib

Understanding idelalisib's pharmacokinetics is fundamental to predicting and managing its interactions.

Parameter Description

Primary Metabolites GS-563117 (inactive) [1]

Major Metabolizing Enzymes Aldehyde oxidase (~70%), CYP3A4 (~30%) [1] [2] [3]

Primary Excretion Route Feces (~78%), Urine (~14%) [1]

Protein Binding >84% [1]

Half-Life 8.2 hours [1]

This metabolic profile means that drugs affecting the CYP3A4 pathway can significantly alter idelalisib

exposure.

Clinical Drug Interaction Tables
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The tables below summarize clinically significant interactions, based on FDA guidance and clinical data.

Table 1: Idelalisib as a Victim Drug (CYP3A4 Substrate) Drugs that induce or inhibit CYP3A4 can alter

idelalisib plasma concentrations [1].

Perpetrator Type Example Drugs Clinical Effect & Management

Strong CYP3A4
Inducers

Rifampin, Carbamazepine,

Phenytoin [4]

↓ Idelalisib exposure. May reduce efficacy.

Concomitant use is not recommended.

Strong CYP3A4
Inhibitors

Clarithromycin, Itraconazole,

Ketoconazole [4]

↑ Idelalisib exposure. May increase severity of

adverse reactions. Monitor closely for toxicity.

Table 2: Idelalisib as a Perpetrator Drug (CYP3A4 Inhibitor) Idelalisib can increase the exposure of

other drugs metabolized by CYP3A4, which can be serious or life-threatening [5].

Victim Drug Category Example Drugs Clinical Effect & Management

Contraindicated
(Narrow Therapeutic
Index)

Alfuzosin, Simvastatin,

Lovastatin, Lurasidone,
Dihydroergotamine [5]

Contraindicated. Coadministration may lead

to toxic concentrations of the victim drug.

Sensitive CYP3A4
Substrates

Midazolam, Triazolam [4] ↑ Substrate exposure. Avoid coadministration
with sensitive substrates where minimal

concentration increases could lead to serious
adverse reactions.

Key Clinical Management & Hepatotoxicity

Beyond metabolic interactions, idelalisib carries significant safety risks that require vigilant management.

Hepatotoxicity: Serum aminotransferase (ALT/AST) elevations are common, occurring in 25%-35%
of patients in clinical trials, with 5%-8% experiencing elevations >5x ULN [2]. Onset is typically within

4-12 weeks of starting therapy. The mechanism may involve direct hepatotoxicity or an immune-
mediated component, and corticosteroids have been used for management in some cases [2].

Dosage Modifications: Adhere to the following guidelines for laboratory abnormalities [5]:
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ALT/AST >5-20 x ULN: Withhold idelalisib. Resume at 100 mg BID when levels are ≤1 x ULN.

ALT/AST >20 x ULN: Permanently discontinue.
Bilirubin >3-10 x ULN: Withhold idelalisib. Resume at 100 mg BID when levels are ≤1 x ULN.

Bilirubin >10 x ULN: Permanently discontinue.
Monitoring: Conduct liver function tests (LFTs) every 2 weeks for the first 6 months, then every 1-3

months thereafter, with more frequent testing if elevations occur [5] [2].

Experimental Protocols for DDI Assessment

For researchers in drug development, here are core methodologies for evaluating idelalisib-related drug

interactions.

In Vitro CYP Inhibition and Time-Dependent Inhibition (TDI)
Assessment

This protocol determines if idelalisib is a direct or time-dependent inhibitor of CYP enzymes.

Objective: To identify the potential of idelalisib to inhibit major CYP isoforms (e.g., 3A4, 2C8, 2D6)

and to assess if the inhibition is time-dependent, indicating mechanism-based inactivation.
Materials: Human liver microsomes (HLM) or recombinant CYP enzymes, CYP-specific probe

substrates (see Table 1-1 from [4]), idelalisib, NADPH regeneration system, analytical instrument
(LC-MS/MS).

Methodology:
Direct Inhibition: Incubate HLM with a range of idelalisib concentrations and CYP probe

substrates (e.g., Midazolam for CYP3A4) with NADPH. Measure metabolite formation.
Time-Dependent Inhibition: Pre-incubate HLM with idelalisib and NADPH for 30 minutes.

Then, add probe substrates and measure metabolite formation. Compare IC₅₀ values from
direct and TDI assays.

Data Analysis: Calculate IC₅₀ values for direct inhibition. A significant shift (e.g., >1.5-fold decrease)
in IC₅₀ after pre-incubation suggests TDI [4] [6].

In Vitro CYP Induction Assessment (PXR Activation)

This assay evaluates idelalisib's potential to induce CYP3A4 expression.
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Objective: To determine if idelalisib activates the Pregnane X Receptor (PXR), leading to

upregulated CYP3A4 gene expression.
Materials: PXR reporter gene assay system (e.g., human hepatoma cell line like HepaRG or primary

human hepatocytes), PXR-responsive luciferase construct, idelalisib, positive control (e.g.,
Rifampin).

Methodology:
Transfert cells with the PXR-luciferase reporter construct.

Treat cells with a range of idelalisib concentrations, vehicle control, and positive control for 48-
72 hours.

Measure luciferase activity as a surrogate for PXR activation and CYP3A4 induction.
Data Analysis: The fold-increase in luciferase activity relative to the vehicle control is calculated.

Idelalisib is typically not considered a significant clinical inducer [6].

Visualizing Metabolic Pathways and Decision Logic

The following diagrams illustrate idelalisib's metabolic fate and a clinical decision framework for managing

its hepatotoxicity.
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Monitor LFTs during therapy

ALT/AST Elevation?

Continue therapy.
Monitor weekly.

>3-5x ULN

WITHHOLD idelalisib.
Monitor weekly.

>5-20x ULN

PERMANENTLY
DISCONTINUE.

>20x ULN

Resume at 100 mg BID
once ≤1x ULN

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [idelalisib drug interactions CYP3A4 inhibitors inducers].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548997#idelalisib-drug-interactions-cyp3a4-inhibitors-

inducers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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